Pyrrolidin-2-ylmethanamine hydrochloride
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Overview
Description
Pyrrolidin-2-ylmethanamine hydrochloride is a chemical compound with the molecular formula C5H13ClN2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pyrrolidin-2-ylmethanamine hydrochloride typically involves the reaction of pyrrolidine with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidin-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, amides, nitriles, and secondary or tertiary amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pyrrolidin-2-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of pyrrolidin-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
- Pyrrolidine
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Prolinol
Comparison: Pyrrolidin-2-ylmethanamine hydrochloride is unique due to its specific structural features, such as the presence of the methanamine group, which imparts distinct chemical and biological properties. Compared to other pyrrolidine derivatives, it exhibits different reactivity and interaction profiles with molecular targets, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C5H13ClN2 |
---|---|
Molecular Weight |
136.62 g/mol |
IUPAC Name |
pyrrolidin-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4,6H2;1H |
InChI Key |
DELRTTITBGHPRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CN.Cl |
Origin of Product |
United States |
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